1-溴-3-(丁-1-磺酰基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

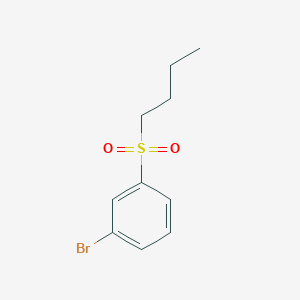

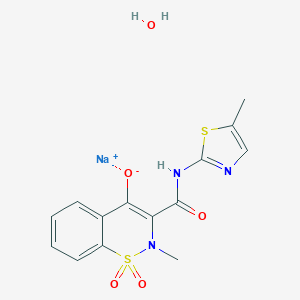

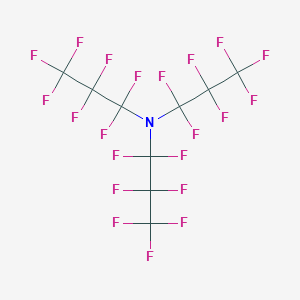

“1-Bromo-3-(butane-1-sulfonyl)benzene” is a chemical compound with the molecular formula C10H13BrO2S . It is a derivative of benzene, which is a colorless liquid and is insoluble in water but soluble in organic solvents .

Synthesis Analysis

The synthesis of “1-Bromo-3-(butane-1-sulfonyl)benzene” could involve electrophilic aromatic substitution reactions . Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(butane-1-sulfonyl)benzene” consists of a benzene ring substituted with a bromo group and a butane-1-sulfonyl group . The compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis

The chemical reactions of “1-Bromo-3-(butane-1-sulfonyl)benzene” could involve nucleophilic substitution and elimination reactions . The bromine atom in the molecule could be replaced by a nucleophile in a substitution reaction .科学研究应用

Current Potential Health Benefits of Sulforaphane

Sulforaphane, a compound with a structure involving sulfonyl groups similar to "1-Bromo-3-(butane-1-sulfonyl)benzene," is extensively studied for its wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. It has been found promising in chemoprevention against various cancers, cardiovascular and neurodegenerative diseases, and diabetes (Kim & Park, 2016).

Advances in Sulfur Chemistry for Treatment of Acid Gases

The treatment of acid gases, which often contain sulfur components, is critical for reducing environmental and health impacts. Sulfur chemistry plays a vital role in the efficient desulfurization processes required for treating crude oil and gas with high sulfur content. This review highlights the significance of sulfur chemistry in improving sulfur recovery processes and the quality of sulfur produced, which is essential for reducing toxic gas emissions and operational costs (Gupta, Ibrahim, & Shoaibi, 2016).

Research Progress of Sulfonate Surfactants as Oil Displacement Agents

The research on sulfonate surfactants, including petroleum sulfonates and heavy alkyl benzene sulfonates, highlights their application as oil displacement agents. These surfactants show promise in improving oil recovery, pointing towards the significance of studying surfactant properties from a molecular structure perspective (Ying-rui, 2012).

Critical Review on the Active Site Structure of Sulfated Zirconia Catalysts

Sulfated zirconia catalysts are important for hydrocarbon reactions such as ethylene dimerization and alkylation, which are key to producing cleaner fuel alternatives with reduced levels of aromatic compounds like benzene. This review addresses the need for a deeper understanding of catalyst structures and mechanisms to enhance the efficiency of fuel production processes (Yan, Wang, Wachs, & Baltrusaitis, 2019).

属性

IUPAC Name |

1-bromo-3-butylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIMMHFTKGAENL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616337 |

Source

|

| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(butane-1-sulfonyl)benzene | |

CAS RN |

1215077-78-3 |

Source

|

| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)